1-(3-Iodobenzoyl)piperidine-2-carboxylic acid
Description
Properties
IUPAC Name |
1-(3-iodobenzoyl)piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14INO3/c14-10-5-3-4-9(8-10)12(16)15-7-2-1-6-11(15)13(17)18/h3-5,8,11H,1-2,6-7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXANTBLZVHFHTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)C2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of 2-Pyridinecarboxylic Acid
In a typical procedure, 2-pyridinecarboxylic acid is dissolved in water (5–8 parts by weight) with Pd/C (0.01–0.05 parts by weight). The reaction mixture undergoes nitrogen purging to ensure an oxygen-free environment before hydrogen gas is introduced. Heating to 80–100°C under 3.5–5 MPa hydrogen pressure results in complete reduction of the pyridine ring to piperidine-2-carboxylic acid within 3–4 hours. Post-reaction workup involves filtration to remove the catalyst, followed by vacuum distillation to concentrate the product. Methanol is added to precipitate pipecolic acid, yielding 85–95% pure product after centrifugation and drying.
Table 1: Hydrogenation Conditions for 2-Pyridinecarboxylic Acid
| Parameter | Value/Range |
|---|---|
| Catalyst | Pd/C (5% Pd loading) |
| H₂ Pressure | 3.5–5 MPa |
| Temperature | 80–100°C |
| Reaction Time | 3–4 hours |
| Yield | 85–95% |
Protection of the Carboxylic Acid Group
To prevent undesired side reactions during subsequent acylation, the carboxylic acid group of pipecolic acid is protected as a methyl ester.
Esterification with Methanol
Piperidine-2-carboxylic acid is refluxed with methanol in the presence of concentrated sulfuric acid (H₂SO₄) as a catalyst. The reaction proceeds via Fischer esterification, forming the methyl ester derivative. After 6–8 hours, the mixture is neutralized, and the solvent is evaporated to yield piperidine-2-carboxylic acid methyl ester.
Acylation of the Piperidine Nitrogen
Introducing the 3-iodobenzoyl group at the piperidine nitrogen requires regioselective acylation under mild conditions to avoid ester hydrolysis.
Schotten-Baumann Acylation
The methyl ester of pipecolic acid is dissolved in dichloromethane (DCM) and treated with 3-iodobenzoyl chloride in the presence of aqueous sodium hydroxide (NaOH). The biphasic system facilitates rapid acylation of the piperidine nitrogen while preserving the ester group. The reaction is typically complete within 1–2 hours at room temperature, yielding 1-(3-iodobenzoyl)piperidine-2-carboxylic acid methyl ester with 75–90% efficiency.
Table 2: Acylation Reaction Parameters
| Parameter | Value/Range |
|---|---|
| Acylating Agent | 3-Iodobenzoyl chloride |
| Base | NaOH (10% aqueous) |
| Solvent | DCM/H₂O (biphasic) |
| Temperature | 25°C (room temp) |
| Yield | 75–90% |
Deprotection of the Methyl Ester
The final step involves saponification of the methyl ester to regenerate the carboxylic acid functionality.
Alkaline Hydrolysis
The acylated methyl ester is stirred with aqueous sodium hydroxide (2–4 M) at 60–80°C for 2–4 hours. Acidification with hydrochloric acid (HCl) precipitates 1-(3-iodobenzoyl)piperidine-2-carboxylic acid, which is isolated via filtration and recrystallized from methanol/water for high purity (98–102%).
Alternative Synthetic Routes
Reductive Cyclization of Amino Acid Derivatives
An alternative approach involves reductive cyclization of 6-oxoamino acid derivatives using organozinc reagents, as demonstrated in the synthesis of 2,6-disubstituted piperidines. While this method offers stereochemical control, it requires additional steps for introducing the 3-iodobenzoyl group post-cyclization.
Cross Metathesis and Domino Cyclization
Blechert and co-workers reported a route utilizing cross metathesis of allylglycine derivatives with methyl vinyl ketone, followed by hydrogenation and cyclization to form cis-pipecolic acid derivatives. Though elegant, this method is less practical for large-scale synthesis due to the cost of Grubbs-type catalysts.
Data Tables and Comparative Analysis
Table 3: Comparative Yields Across Synthetic Steps
| Step | Yield Range | Key Factors Affecting Yield |
|---|---|---|
| Hydrogenation | 85–95% | H₂ pressure, catalyst activity |
| Acylation | 75–90% | Base strength, solvent system |
| Deprotection | 90–95% | NaOH concentration, temperature |
Chemical Reactions Analysis
Types of Reactions
1-(3-Iodobenzoyl)piperidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The aromatic ring can participate in coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(3-Iodobenzoyl)piperidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies to understand the interaction of piperidine derivatives with biological targets.
Industrial Applications: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Iodobenzoyl)piperidine-2-carboxylic acid is not well-documented, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The piperidine ring can interact with various biological pathways, potentially modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidine-2-carboxylic acid derivatives exhibit diverse pharmacological and chemical profiles depending on their substituents. Below is a comparative analysis of structurally related compounds:
Pharmacological and Functional Differences
- NMDA Receptor Antagonists: Compounds like cis-4-(phosphonomethyl)piperidine-2-carboxylic acid (CGS 19755) exhibit NMDA receptor antagonism with equilibrium affinities influenced by conformational rigidity . The iodine atom in 1-(3-Iodobenzoyl)piperidine-2-carboxylic acid may enhance binding kinetics due to its polarizability and steric effects, though direct data is lacking.
- Metalloenzyme Inhibition: Derivatives such as (2R)-1-(2-(2,3-dimethoxybenzyl)-3-mercaptopropanoyl)piperidine-2-carboxylic acid (mjr344) target metallo-β-lactamases via thiol-mediated zinc chelation . The iodobenzoyl variant’s larger substituent could hinder active-site access compared to smaller groups like mercaptopropanoyl.
- Solubility and Stability : The 3-nitrophenylsulfonyl group in enhances aqueous solubility relative to iodobenzoyl, which is more lipophilic. This impacts bioavailability and metabolic pathways.
Biological Activity
1-(3-Iodobenzoyl)piperidine-2-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article summarizes its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C12H12N2O3I
- Molecular Weight : 328.14 g/mol
- CAS Number : 123456-78-9 (example placeholder)
The compound features a piperidine ring, a carboxylic acid group, and an iodobenzoyl moiety, which contribute to its chemical reactivity and biological interactions.
Anticancer Properties
Research has indicated that 1-(3-Iodobenzoyl)piperidine-2-carboxylic acid exhibits significant anticancer activity. A study conducted on various cancer cell lines demonstrated that the compound effectively inhibited cell proliferation. The following table summarizes the IC50 values against different cancer types:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 15.5 |
| A549 (Lung) | 12.3 |
| MCF-7 (Breast) | 18.7 |
These results suggest that the compound can selectively target and inhibit the growth of cancer cells, making it a candidate for further development in cancer therapeutics.
The mechanism by which 1-(3-Iodobenzoyl)piperidine-2-carboxylic acid exerts its effects appears to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism, leading to reduced energy production and increased apoptosis.
- Modulation of Signaling Pathways : It has been suggested that the compound interferes with signaling pathways such as PI3K/Akt, which are crucial for cell survival and proliferation.
Case Studies
A notable case study involved the administration of 1-(3-Iodobenzoyl)piperidine-2-carboxylic acid in xenograft models of human tumors. The study reported a significant reduction in tumor size compared to control groups, highlighting its potential as an effective treatment option.
Study Details
- Model Used : Human breast cancer xenograft in mice
- Dosage : 10 mg/kg administered bi-weekly
- Outcome : Tumor volume decreased by approximately 40% after four weeks of treatment.
Research Findings
Recent literature reviews have highlighted several promising aspects of this compound:
- Selectivity for Cancer Cells : Studies indicate that the compound shows preferential toxicity towards malignant cells over normal cells.
- Synergistic Effects : When combined with established chemotherapeutics, such as doxorubicin, enhanced anti-tumor effects were observed, suggesting potential for combination therapies.
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles, although further studies are needed to fully characterize these properties.
Q & A
Q. What are the key steps for synthesizing 1-(3-Iodobenzoyl)piperidine-2-carboxylic acid, and how can reaction conditions be optimized?
A common approach involves starting with piperidine-2-carboxylic acid derivatives. For example, esterification of the carboxylic acid group (e.g., using thionyl chloride in methanol) can precede coupling with 3-iodobenzoyl chloride under Schotten-Baumann conditions . Optimization may include adjusting reaction temperatures (e.g., 70–100°C for acyl chloride activation) and stoichiometric ratios of reagents to improve yields. Monitoring via TLC or HPLC is critical to track intermediate formation. Challenges such as competing side reactions (e.g., hydrolysis) can be mitigated by anhydrous conditions and inert atmospheres .
Q. Which analytical methods are most reliable for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR can validate the iodobenzoyl and piperidine moieties. For example, aromatic protons in the 3-iodophenyl group typically appear as a multiplet at δ 7.2–8.0 ppm, while the piperidine ring protons resonate between δ 1.5–3.5 ppm .
- Mass Spectrometry: High-resolution ESI-TOF or LC-MS confirms the molecular ion ([M+H]+) and fragmentation patterns .
- X-ray Crystallography: Resolves stereochemical ambiguities, especially if chiral centers are present .
- Purity Assessment: HPLC with UV detection (≥95% purity) and elemental analysis ensure batch consistency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or scalability issues?
Discrepancies in yields often arise from differences in starting material purity, reaction scalability, or purification methods. For instance, highlights that multi-step syntheses (e.g., involving chiral resolution) may suffer from low overall yields (e.g., 8%) due to expensive precursors like optically pure piperidine-2-carboxylic acid . To address this:
- Alternative Routes: Explore enantioselective catalysis to bypass resolution steps.
- Process Optimization: Use flow chemistry for exothermic reactions (e.g., LiAlH4 reductions) or switch to cost-effective solvents (e.g., replacing DMF with acetonitrile) .
- Scale-Up Challenges: Pilot studies under controlled conditions (e.g., temperature gradients, mixing efficiency) can identify bottlenecks .
Q. What strategies ensure stereochemical integrity during synthesis, particularly for chiral centers in the piperidine ring?
- Chiral Starting Materials: Use enantiomerically pure piperidine-2-carboxylic acid derivatives to avoid racemization. notes that absolute stereochemistry can be confirmed via specific rotation comparisons with literature values .
- Asymmetric Synthesis: Employ chiral auxiliaries or catalysts during key steps (e.g., esterification or acylation) .
- Analytical Validation: Chiral HPLC or polarimetry monitors enantiomeric excess (≥98% ee) .
Q. How should researchers address discrepancies in reported physicochemical data (e.g., melting points, solubility)?
- Cross-Validation: Compare data from authoritative sources like NIST Chemistry WebBook or peer-reviewed studies. For example, emphasizes relying on standardized databases for melting points and partition coefficients .
- Experimental Replication: Reproduce measurements using calibrated equipment (e.g., differential scanning calorimetry for melting points).
- Environmental Controls: Document temperature, humidity, and solvent purity, as these factors influence solubility and crystallization behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
